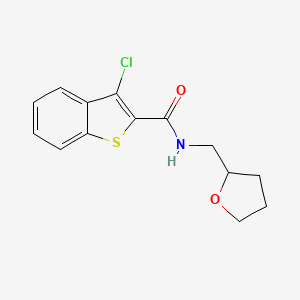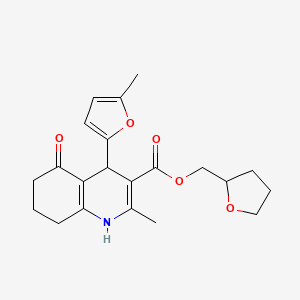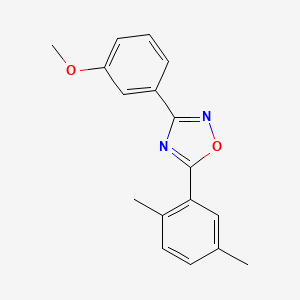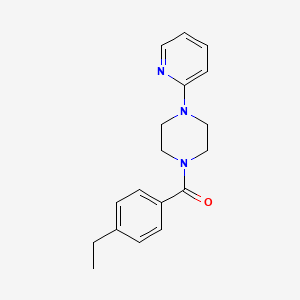
N-(4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-furamide, also known as p-nitrophenyl-2-furoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. In
Applications De Recherche Scientifique
N-(4-nitrophenyl)-2-furamide has a wide range of scientific research applications, particularly in the field of enzymology. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. For example, this compound can be used as a substrate for esterases, lipases, and proteases. The enzymatic hydrolysis of the compound results in the release of 4-nitrophenol, which can be detected using UV-Vis spectroscopy.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-2-furamide involves the hydrolysis of the ester bond by the enzyme of interest. The reaction results in the formation of 4-nitrophenol and the corresponding acid or alcohol. The rate of hydrolysis can be measured using various techniques such as UV-Vis spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects, as it is primarily used as a substrate in enzymatic assays. However, the enzymatic hydrolysis of the compound can result in the release of 4-nitrophenol, which is known to be toxic and can cause liver damage in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-nitrophenyl)-2-furamide as a substrate in enzymatic assays is its high sensitivity and specificity. The compound can be easily detected using UV-Vis spectroscopy, allowing researchers to accurately measure the rate of enzymatic hydrolysis. Additionally, this compound is relatively inexpensive and easy to synthesize.
However, there are also some limitations to using this compound in lab experiments. For example, the compound is not suitable for use with enzymes that require a neutral pH, as the hydrolysis reaction occurs more rapidly at higher pH values. Additionally, the release of 4-nitrophenol can interfere with other assays that use UV-Vis spectroscopy, leading to false-positive results.
Orientations Futures
There are several potential future directions for research involving N-(4-nitrophenyl)-2-furamide. One area of interest is the development of new substrates that can be used with a wider range of enzymes and under different conditions. Additionally, researchers may investigate the use of this compound in drug discovery, as it has been shown to be effective in identifying inhibitors of various enzymes. Finally, further studies may be conducted to explore the potential toxic effects of 4-nitrophenol and to develop safer alternatives for use in enzymatic assays.
Méthodes De Synthèse
The synthesis of N-(4-nitrophenyl)-2-furamide involves the reaction between 4-nitrophenol and 2-furoyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRLATWDPKMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)


![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
